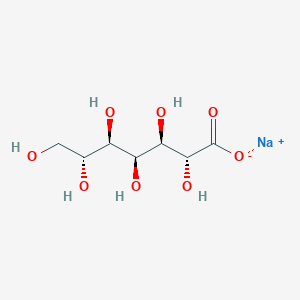
4-Amino-4'-hydroxybenzophenone
Overview
Description
4-Amino-4’-hydroxybenzophenone is an organic compound characterized by the presence of both amino and hydroxy functional groups attached to a benzophenone backbone. Its molecular formula is C13H11NO2, and it has a molecular weight of 213.23 g/mol .
Mechanism of Action
Target of Action
4-Amino-4’-hydroxybenzophenone primarily targets lanosterol 14-alpha demethylase (CYP51) , an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function.
Mode of Action
The compound interacts with lanosterol 14-alpha demethylase by binding to its active site, thereby inhibiting its catalytic activity. This inhibition prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway . As a result, the accumulation of toxic sterol intermediates occurs, which disrupts cell membrane structure and function, ultimately leading to cell death.
Biochemical Pathways
4-Amino-4’-hydroxybenzophenone affects the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha demethylase, the compound halts the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of 14-methyl sterols, which are toxic to cells . The downstream effects include compromised cell membrane integrity, altered membrane fluidity, and impaired cellular processes dependent on membrane function.
Pharmacokinetics
The pharmacokinetics of 4-Amino-4’-hydroxybenzophenone involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is excreted via the kidneys, with both unchanged drug and metabolites being eliminated in the urine .
These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism.
Result of Action
At the molecular level, the inhibition of lanosterol 14-alpha demethylase by 4-Amino-4’-hydroxybenzophenone leads to the accumulation of toxic sterol intermediates. This results in disrupted cell membrane integrity and function , causing increased membrane permeability and leakage of cellular contents. At the cellular level, these effects culminate in cell death , particularly in fungal cells, making the compound effective as an antifungal agent .
Action Environment
The efficacy and stability of 4-Amino-4’-hydroxybenzophenone can be influenced by various environmental factors:
- Presence of other substances : The presence of other drugs or compounds that interact with lanosterol 14-alpha demethylase or affect its metabolism can influence the compound’s efficacy and stability .
Understanding these factors is crucial for optimizing the use of 4-Amino-4’-hydroxybenzophenone in therapeutic applications.
: DrugBank
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-4’-hydroxybenzophenone involves the Friedel-Crafts acylation of benzene with 4-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 4-Amino-4’-hydroxybenzophenone often involves the use of trihalo-methyl benzene reacting with phenol under Friedel-Crafts conditions. This method is advantageous due to its high yield and relatively simple steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-hydroxybenzophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzophenone derivatives.
Scientific Research Applications
4-Amino-4’-hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybenzophenone: Similar structure but lacks the amino group.
4-Aminobenzophenone: Similar structure but lacks the hydroxy group.
4-Hydroxybenzophenone: Similar structure but lacks the amino group.
Properties
IUPAC Name |
(4-aminophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUJJCPTVKQVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342023 | |
| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-34-9 | |
| Record name | (4-Aminophenyl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminobenzoyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















